Cyclohexylammonium cyclohexylcarbamate
Overview
Description
Cyclohexylammonium cyclohexylcarbamate is a chemical compound with the molecular formula C13H26N2O2. It is known for its crystalline structure and is soluble in water and organic solvents. This compound is used in various industrial applications, including as a cross-linking agent in dyes, coatings, and rubber products .
Preparation Methods
Cyclohexylammonium cyclohexylcarbamate can be synthesized through two primary methods:
Aqueous Solution Method: Cyclohexylamine is dissolved in water, and carbon dioxide gas is bubbled through the solution, resulting in the formation of this compound crystals.
High-Pressure Method: Carbon dioxide gas is dissolved in cyclohexylamine under high pressure to form a hydrate, which is then purified by heating or reducing the pressure.
Chemical Reactions Analysis
Cyclohexylammonium cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can yield cyclohexylamine and other reduced forms.
Scientific Research Applications
Cyclohexylammonium cyclohexylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug delivery agent.
Industry: It is used in the production of high-performance materials, such as polymers and nanocomposites
Mechanism of Action
The mechanism of action of cyclohexylammonium cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .
Comparison with Similar Compounds
Cyclohexylammonium cyclohexylcarbamate is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Cyclohexylamine: A simpler amine with similar reactivity but different applications.
Cyclohexylcarbamic acid: Shares the carbamate group but lacks the ammonium ion, leading to different chemical behavior.
Cyclohexylammonium salts: These salts have varying anions, which can significantly alter their properties and uses
Properties
IUPAC Name |
cyclohexanamine;cyclohexylcarbamic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h6,8H,1-5H2,(H,9,10);6H,1-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIFRYIYNPGWEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)NC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066564 | |
Record name | Cyclohexylammonium cyclohexylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20190-03-8 | |
Record name | Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20190-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexylammonium cyclohexylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylammonium cyclohexylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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